Butyl 2-(4-nitrophenyl)acetate
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Overview
Description
Butyl 2-(4-nitrophenyl)acetate is an organic compound with the molecular formula C₁₂H₁₅NO₄. It is an ester derived from butanol and 2-(4-nitrophenyl)acetic acid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(4-nitrophenyl)acetate typically involves the esterification of 2-(4-nitrophenyl)acetic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of reactive distillation, which combines the reaction and separation steps into a single unit, thereby increasing efficiency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(4-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(4-Aminophenyl)acetic acid.
Reduction: Butanol and 2-(4-nitrophenyl)acetic acid.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Butyl 2-(4-nitrophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Butyl 2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Similar ester structure but lacks the nitro group.
2-(4-Nitrophenyl)acetic acid: Similar aromatic structure but lacks the ester group.
Methyl 2-(4-nitrophenyl)acetate: Similar ester structure but with a methyl group instead of a butyl group.
Uniqueness
Butyl 2-(4-nitrophenyl)acetate is unique due to the presence of both the ester and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H15NO4 |
---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
butyl 2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-8-17-12(14)9-10-4-6-11(7-5-10)13(15)16/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
HOKYCVISTXKHLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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